molecular formula C10H21Cl2OP B076373 1-Dichlorophosphoryldecane CAS No. 14576-66-0

1-Dichlorophosphoryldecane

Cat. No.: B076373
CAS No.: 14576-66-0
M. Wt: 259.15 g/mol
InChI Key: QYPNCWBVMQHUPJ-UHFFFAOYSA-N
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Description

1-Dichlorophosphoryldecane is an organophosphorus compound characterized by the presence of a decyl group attached to a phosphonic dichloride moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dichlorophosphoryldecane can be synthesized through the chlorination of decylphosphonic acid. The process typically involves the reaction of decylphosphonic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, the production of decylphosphonic dichloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Dichlorophosphoryldecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Chlorinating Agents: Thionyl chloride, phosphorus trichloride

    Solvents: Anhydrous solvents such as dichloromethane, chloroform

    Conditions: Anhydrous conditions, controlled temperature

Major Products Formed:

    Phosphonic Esters: Formed by reaction with alcohols

    Phosphonic Amides: Formed by reaction with amines

    Thiophosphonates: Formed by reaction with thiols

Scientific Research Applications

1-Dichlorophosphoryldecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonic esters and amides.

    Biology: Investigated for its potential as a corrosion inhibitor and surfactant due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active phosphonic acids.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers

Mechanism of Action

The mechanism of action of decylphosphonic dichloride primarily involves its reactivity with nucleophiles. The compound’s phosphonic dichloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as esters, amides, and thiophosphonates, which can exhibit different properties and activities depending on the substituents attached .

Comparison with Similar Compounds

Uniqueness: 1-Dichlorophosphoryldecane is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its surfactant and corrosion inhibition capabilities. This makes it particularly useful in applications where amphiphilic properties are desired .

Properties

CAS No.

14576-66-0

Molecular Formula

C10H21Cl2OP

Molecular Weight

259.15 g/mol

IUPAC Name

1-dichlorophosphoryldecane

InChI

InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3

InChI Key

QYPNCWBVMQHUPJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCP(=O)(Cl)Cl

Canonical SMILES

CCCCCCCCCCP(=O)(Cl)Cl

Origin of Product

United States

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